1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C9H18ClN3O. It is a derivative of imidazolidinone and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride typically involves the cyclization of amido-nitriles or the reaction of piperidine derivatives with imidazolidinone precursors. The reaction conditions often include the use of catalysts such as nickel or iron complexes, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like nickel or iron complexes. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone and piperidine derivatives, which can be further utilized in different scientific applications .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one hydrochloride
- 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride
Uniqueness
1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H18ClN3O |
---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
1-methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H17N3O.ClH/c1-11-5-6-12(9(11)13)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3;1H |
InChI-Schlüssel |
OTJRWCWDWABGLR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C1=O)C2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.